molecular formula C13H11ClO4 B3100927 Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate CAS No. 137987-77-0

Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B3100927
CAS No.: 137987-77-0
M. Wt: 266.67 g/mol
InChI Key: RHTZYOYJELTQJO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate is a multifunctional chemical intermediate designed for advanced pharmaceutical and antimicrobial research. This compound integrates a benzofuran core, a structure frequently encountered in medicinally active compounds and natural products . The presence of both an ester and a formyl group at the 2- and 5- positions of the benzofuran scaffold, respectively, makes it a versatile precursor for further synthetic elaboration . Researchers can leverage the reactivity of the formyl group to construct molecular hybrids via condensation reactions, such as the formation of thiosemicarbazides or imino derivatives, which are known to be valuable in the development of novel therapeutic agents . Benzofuran derivatives have demonstrated significant potential as inhibitors of bacterial virulence, particularly as quorum sensing inhibitors (QSIs) against pathogens like Pseudomonas aeruginosa . Targeting quorum sensing represents a promising strategy to combat antibiotic resistance by disrupting bacterial communication and biofilm formation without exerting lethal selective pressure . The specific substitution pattern on this compound—chloro, methyl, and formyl groups—allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets, such as the PqsR ligand-binding domain . As such, this chemical is a critical building block for constructing a library of benzofuran-based molecules for screening against resistant bacterial strains and for other medicinal chemistry applications, including the synthesis of complex natural product analogs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTZYOYJELTQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201649
Record name Ethyl 4-chloro-5-formyl-3-methyl-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137987-77-0
Record name Ethyl 4-chloro-5-formyl-3-methyl-2-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137987-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-5-formyl-3-methyl-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions involving chlorination, formylation, and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Ethyl 4-chloro-5-carboxy-3-methyl-1-benzofuran-2-carboxylate.

    Reduction: Ethyl 4-chloro-5-hydroxymethyl-3-methyl-1-benzofuran-2-carboxylate.

    Substitution: Ethyl 4-substituted-5-formyl-3-methyl-1-benzofuran-2-carboxylate.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate has garnered attention as a lead compound for the development of new pharmaceutical agents. Its benzofuran scaffold is particularly appealing for designing drugs targeting various diseases.

Key Properties

  • Anti-inflammatory Activity : The compound exhibits dose-dependent inhibition of inflammation, making it a candidate for treating inflammatory conditions. In vitro studies have shown significant inhibition of pro-inflammatory cytokines.
  • Analgesic Effects : Preclinical studies indicate that it may alleviate pain through modulation of pain pathways, suggesting its potential as an analgesic agent.
  • Anticancer Potential : Preliminary investigations suggest that this compound can inhibit the growth of certain cancer cell lines, though further research is necessary to elucidate its mechanisms of action.

Biological Assays and Characterization

To assess the biological activities of this compound, researchers employ various assays:

In Vitro Assays

  • Cell-based Assays : These include cytotoxicity assays against cancer cell lines and anti-inflammatory assays to measure the compound's efficacy in reducing inflammation markers.

In Vivo Studies

  • Animal models are used to evaluate the compound's effects on pain and inflammation, providing insights into its therapeutic potential.

Structural Characterization Techniques

  • Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the compound's structure and purity.

Synthesis of this compound

The synthesis involves several organic chemistry techniques, typically including:

  • Formation of the Benzofuran Ring : This step often utilizes cyclization reactions involving suitable precursors.
  • Functional Group Modifications : The introduction of the chloro and formyl groups is achieved through electrophilic substitution reactions.
  • Final Esterification : The carboxylic acid is converted to its ethyl ester form using standard esterification methods.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

Anti-inflammatory Research

A study reported that this compound significantly reduced inflammation in animal models by inhibiting leukotriene biosynthesis, which is crucial in inflammatory responses .

Anticancer Studies

Research has shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent . However, further studies are needed to determine its full therapeutic profile.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions, leading to various biological effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Halogen Substituents (Cl vs. Br vs. F):

    • The 4-Cl group in the target compound offers moderate electron withdrawal compared to 4-Br (stronger polarizability) and 5-F (smaller size, higher electronegativity). Bromine’s larger atomic radius may enhance halogen bonding in crystal lattices , while fluorine improves metabolic stability in bioactive analogs .
    • The absence of halogens in Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate reduces electronic complexity but limits halogen-specific interactions .
  • Functional Group Reactivity:

    • The 5-formyl group in the target compound enables nucleophilic additions (e.g., Schiff base formation), unlike the 5-acetyloxy group in C₁₄H₁₄O₅, which is prone to hydrolysis .
    • The 2-carboxylate ester in the target compound provides lipophilicity, whereas the 2-acetic acid group in C₁₂H₁₁FO₂S facilitates hydrogen-bonded dimerization, critical for crystallinity .

Physicochemical Properties

  • Solubility and Crystallinity:
    • The target compound’s formyl and ester groups likely promote intermolecular hydrogen bonds, enhancing crystallinity. In contrast, the methylsulfanyl group in C₁₂H₁₁FO₂S contributes to hydrophobic interactions .
    • Higher molecular weight analogs (e.g., C₂₁H₁₇BrO₆) may exhibit reduced solubility in polar solvents due to increased lipophilicity .

Biological Activity

Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

This compound has the molecular formula C13H13ClO4C_{13}H_{13}ClO_4 and a molecular weight of approximately 268.69 g/mol. The structure features a benzofuran ring substituted with a chloro group, a formyl group, and an ethyl ester, which are critical for its biological activity.

Biological Activity Overview

Benzofuran derivatives, including this compound, are known for their antimicrobial , anticancer , and anti-inflammatory properties. Recent studies have highlighted various aspects of their biological activity:

  • Antimicrobial Activity :
    • Benzofuran compounds exhibit significant antibacterial and antifungal activities. For example, compounds with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various strains such as Staphylococcus aureus and Escherichia coli .
    • This compound specifically has been noted for its potential against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Activity :
    • Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
    • The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, providing a promising avenue for drug development in oncology.
  • Anti-inflammatory Effects :
    • Inhibition of the 5-lipoxygenase enzyme system has been reported with certain benzofuran derivatives, which could alleviate conditions associated with inflammation such as asthma and allergic reactions . This suggests that this compound may also possess anti-inflammatory properties.

Case Study 1: Antibacterial Efficacy

A study evaluated various benzofuran derivatives for their antibacterial properties. This compound was tested against multiple bacterial strains, showing promising results with an MIC value of 0.0195 mg/mL against E. coli, comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on human ovarian cancer cell lines revealed that similar benzofuran derivatives exhibited significant anticancer activity with IC50 values ranging from 10 µM to 12 µM . These findings suggest that this compound could be further investigated for its potential as an anticancer agent.

Research Findings Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli (MIC = 0.0195 mg/mL)
AnticancerIC50 = 10–12 µM in ovarian cancer cells
Anti-inflammatoryInhibition of leukotriene biosynthesis

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate?

The synthesis typically involves multi-step reactions starting from a benzofuran core. Key steps include:

  • Benzofuran scaffold formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .
  • Functional group introduction : Chlorination at position 4 (via electrophilic substitution) and formylation at position 5 (using Vilsmeier-Haack or Duff reactions). Methylation at position 3 is achieved using methyl iodide or dimethyl sulfate .
  • Esterification : Ethyl esterification at position 2 using ethanol and acid catalysts (e.g., H₂SO₄) . Optimization involves solvent selection (e.g., THF for anhydrous conditions), temperature control (e.g., reflux for cyclization), and purification via column chromatography .

Q. How is the structural characterization of this compound performed?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assignments of substituents (e.g., formyl proton at δ ~9.8 ppm, methyl group at δ ~2.3 ppm) .
  • IR : Peaks for carbonyl (C=O, ~1700 cm⁻¹) and formyl (CHO, ~2800 cm⁻¹) groups .
    • X-ray crystallography : Resolves bond lengths/angles and crystal packing. Programs like SHELXL refine structures, accounting for electron-withdrawing effects of chloro and formyl groups .

Advanced Research Questions

Q. How do the substituents (4-Cl, 5-CHO, 3-CH₃) influence reactivity and pharmacological activity?

  • 4-Cl : Enhances electrophilic substitution resistance but increases lipophilicity, potentially improving membrane permeability in biological assays .
  • 5-CHO : Acts as a reactive site for nucleophilic additions (e.g., hydrazone formation for Schiff base derivatives) and may modulate enzyme inhibition via hydrogen bonding .
  • 3-CH₃ : Steric effects may hinder rotational freedom, impacting binding to hydrophobic enzyme pockets . Computational studies (e.g., molecular docking) predict interactions with targets like cyclooxygenase-2 or antimicrobial enzymes .

Q. What computational strategies predict the compound’s bioactivity and stability?

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The formyl group’s electron-withdrawing nature lowers LUMO, favoring nucleophilic attacks .
  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets. For example, chloro and formyl groups may interact with ATP-binding pockets in kinases .
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with observed antimicrobial or antitumor activity .

Experimental Design & Data Contradiction Analysis

Q. How can discrepancies in reaction yields during synthesis be resolved?

  • Controlled variables : Ensure consistent solvent purity (e.g., anhydrous THF), catalyst concentration (e.g., H₂SO₄ at 0.1–1.0 eq.), and reaction time (monitored via TLC).
  • Contradiction example : If formylation at position 5 yields <50% in some studies, optimize Vilsmeier reagent (POCl₃/DMF ratio) or use microwave-assisted synthesis to accelerate kinetics .
  • Validation : Cross-check intermediates via LC-MS and compare with literature melting points .

Q. How to address conflicting spectroscopic data for structural confirmation?

  • NMR conflicts : If methyl proton integration varies, verify sample purity (HPLC) or solvent effects (DMSO vs. CDCl₃).
  • X-ray vs. DFT geometry : Discrepancies in bond angles may arise from crystal packing forces. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Methodological Optimization

Q. What strategies enable regioselective modification at the formyl group?

  • Protection/deprotection : Convert the formyl to a stable acetal before chlorination/methylation, then regenerate it under mild acidic conditions .
  • Nucleophilic additions : Use hydrazine to form hydrazones, enabling conjugation with fluorescent tags or bioactive moieties .

Q. How to resolve low crystallinity in X-ray diffraction studies?

  • Crystallization optimization : Use mixed solvents (e.g., benzene/hexane) for slow evaporation.
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices caused by steric bulk from methyl and chloro groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate
Reactant of Route 2
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Ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate

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